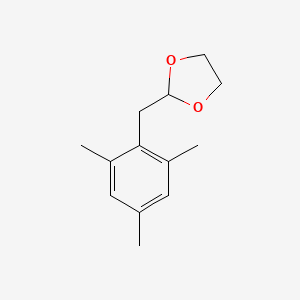
2,4,6-Trimethyl(1,3-dioxolan-2-ylmethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Luminescent Properties
- Shankar et al. (2014) studied luminescent dirhenium(I) complexes using semirigid ligands, including 2,4,6-trimethyl(1,3-dioxolan-2-ylmethyl)benzene derivatives. They found that these complexes exhibit dual emissions in both solution and solid state, showing potential for applications in luminescence-based technologies (Shankar et al., 2014).
Synthetic Applications
- Kudo et al. (1993) explored the palladium(II)-catalyzed cyclocarbonylation of enol esters to synthesize derivatives of 2,4,6-trimethyl(1,3-dioxolan-2-ylmethyl)benzene, demonstrating its utility in organic synthesis (Kudo et al., 1993).
Catalysis and Chemical Reactions
- A method for preparing 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl) benzene, involving 2,4,6-trimethyl(1,3-dioxolan-2-ylmethyl)benzene, was described by Wu et al. (2011). This method highlights its role in facilitating certain chemical reactions (Wu et al., 2011).
Crystal Structure Analysis
- Samy and Alexander (2012) reported on the crystal structures of derivatives of 2,4,6-trimethyl(1,3-dioxolan-2-ylmethyl)benzene, providing insights into the molecular architecture that could be useful in material science (Samy & Alexander, 2012).
Polymers and Coatings
- Goel et al. (2008) synthesized 'quat-primer polymers' using 2,4,6-trimethyl(1,3-dioxolan-2-ylmethyl)benzene derivatives. These polymers, having applications in coatings and material sciences, were characterized using various techniques (Goel et al., 2008).
Eigenschaften
IUPAC Name |
2-[(2,4,6-trimethylphenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9-6-10(2)12(11(3)7-9)8-13-14-4-5-15-13/h6-7,13H,4-5,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJBBXJJGDQQHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC2OCCO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645894 |
Source


|
| Record name | 2-[(2,4,6-Trimethylphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethyl(1,3-dioxolan-2-ylmethyl)benzene | |
CAS RN |
898785-34-7 |
Source


|
| Record name | 2-[(2,4,6-Trimethylphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

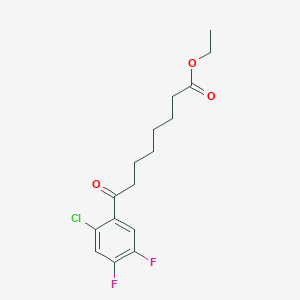
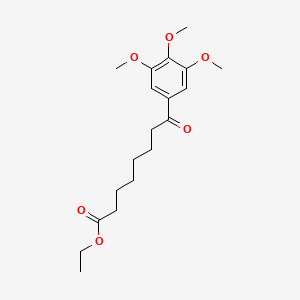
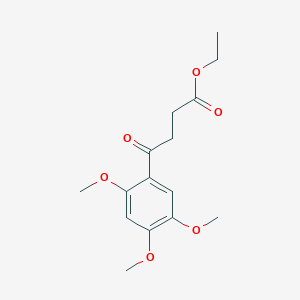
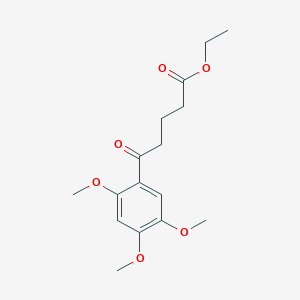
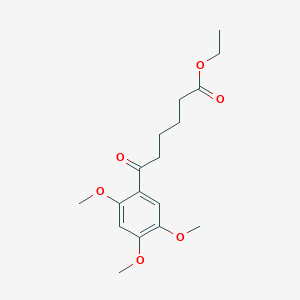
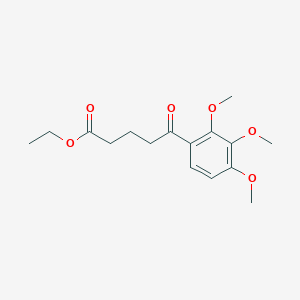
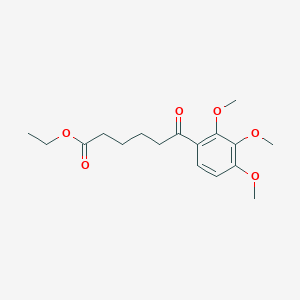
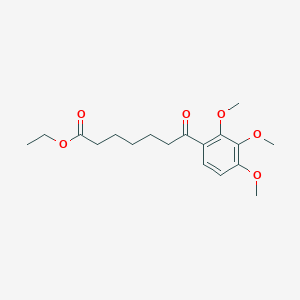
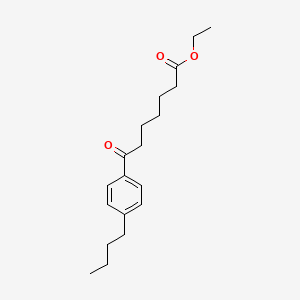
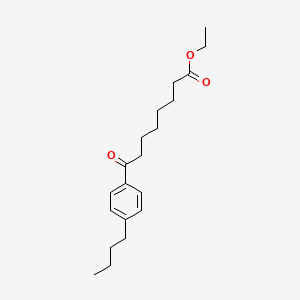
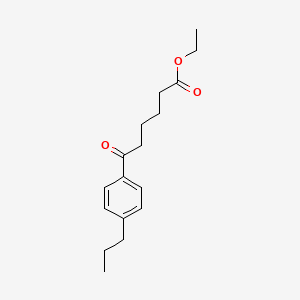
![Ethyl 5-[2-(Methylthio)phenyl]-5-oxovalerate](/img/structure/B1326086.png)
![Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate](/img/structure/B1326089.png)
![Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate](/img/structure/B1326090.png)